4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
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Overview
Description
4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. The structure of this compound includes a pyridazinone ring, which is a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position .
Preparation Methods
The synthesis of 4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves several steps. One common method includes the reaction of 4-methylbenzoic acid with 2-(6-(p-tolyl)pyridazin-3-yloxy)ethylamine under specific reaction conditions . The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . This inhibition increases acetylcholine levels in the brain, which can help alleviate symptoms of neurodegenerative diseases . The compound’s interaction with the enzyme involves binding to the active site and blocking the enzyme’s activity .
Comparison with Similar Compounds
4-methyl-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can be compared to other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent with a similar pyridazinone core structure.
Emorfazone: An anti-inflammatory agent that also contains a pyridazinone ring.
Pyridaben: A herbicide with a pyridazinone scaffold.
These compounds share the pyridazinone core but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
4-methyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-3-7-17(8-4-15)19-11-12-20(24-23-19)26-14-13-22-21(25)18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEBCMWFJMAEDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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